molecular formula C11H10ClFN2S B11814035 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11814035
M. Wt: 256.73 g/mol
InChI Key: HGGFYKUMIVKQAU-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is a chemical compound with a complex structure that includes a thiazole ring substituted with a 4-chloro-2-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with 4-methylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is unique due to the presence of both the thiazole ring and the 4-chloro-2-fluorobenzyl group This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C11H10ClFN2S

Molecular Weight

256.73 g/mol

IUPAC Name

5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10ClFN2S/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13/h2-3,5H,4H2,1H3,(H2,14,15)

InChI Key

HGGFYKUMIVKQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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